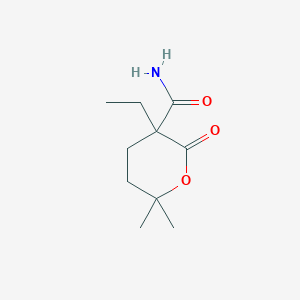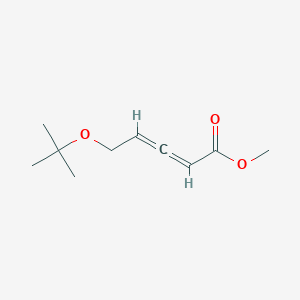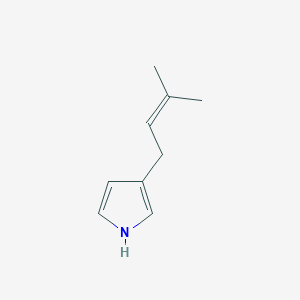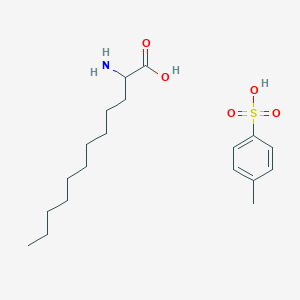![molecular formula C16H14Cl3GeNO3 B14355513 2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid CAS No. 92522-64-0](/img/structure/B14355513.png)
2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid is an organogermanium compound that features a benzoic acid moiety linked to a trichlorogermyl-substituted phenylpropane amide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid typically involves multiple steps:
Formation of the Amide Linkage: This can be achieved by reacting 3-phenylpropanoic acid with an appropriate amine under dehydrating conditions to form the amide bond.
Introduction of the Trichlorogermyl Group: The trichlorogermyl group can be introduced via a substitution reaction using trichlorogermane (GeCl3H) in the presence of a suitable catalyst.
Coupling with Benzoic Acid: The final step involves coupling the trichlorogermyl-substituted amide with benzoic acid, possibly using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The trichlorogermyl group can be oxidized to form higher oxidation state germanium compounds.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The trichlorogermyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the amide bond.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the chlorine atoms in the trichlorogermyl group.
Major Products
Oxidation: Higher oxidation state germanium compounds.
Reduction: The corresponding amine.
Substitution: Substituted germanium compounds with various functional groups.
Applications De Recherche Scientifique
Chemistry: It can be used as a precursor for the synthesis of other organogermanium compounds.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug development.
Industry: It can be used in the development of new materials with unique properties, such as semiconductors or catalysts.
Mécanisme D'action
The mechanism of action of 2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid involves its interaction with molecular targets through its functional groups. The trichlorogermyl group can form stable complexes with various biological molecules, potentially inhibiting or modifying their activity. The benzoic acid moiety can interact with enzymes or receptors, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[3-Phenyl-3-(trichlorosilyl)propanamido]benzoic acid: Similar structure but with a silicon atom instead of germanium.
2-[3-Phenyl-3-(trichlorostannyl)propanamido]benzoic acid: Similar structure but with a tin atom instead of germanium.
Uniqueness
2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid is unique due to the presence of the trichlorogermyl group, which imparts distinct chemical properties compared to its silicon and tin analogs. The germanium atom can form more stable complexes with certain biological molecules, potentially leading to different biological activities and applications.
Propriétés
Numéro CAS |
92522-64-0 |
|---|---|
Formule moléculaire |
C16H14Cl3GeNO3 |
Poids moléculaire |
447.3 g/mol |
Nom IUPAC |
2-[(3-phenyl-3-trichlorogermylpropanoyl)amino]benzoic acid |
InChI |
InChI=1S/C16H14Cl3GeNO3/c17-20(18,19)13(11-6-2-1-3-7-11)10-15(22)21-14-9-5-4-8-12(14)16(23)24/h1-9,13H,10H2,(H,21,22)(H,23,24) |
Clé InChI |
KBJDTUHJMOMEBP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC=C2C(=O)O)[Ge](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


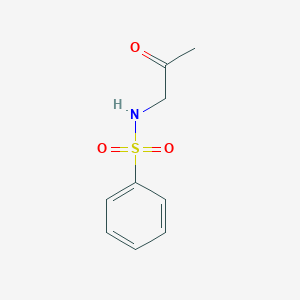
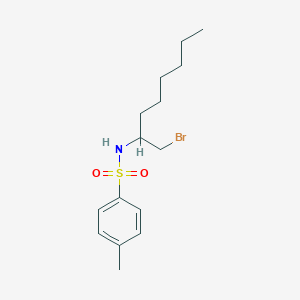
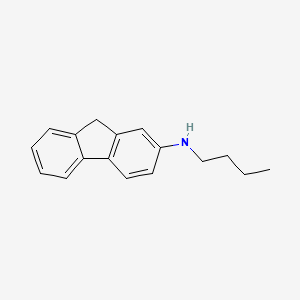

![5-Azatricyclo[4.3.1.03,8]decan-4-one;hydrate](/img/structure/B14355457.png)
![3-[(Prop-2-en-1-yl)sulfanyl]-1-(propylsulfanyl)prop-1-ene](/img/structure/B14355459.png)
![3,3'-{[(2-Hydroxy-5-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14355472.png)
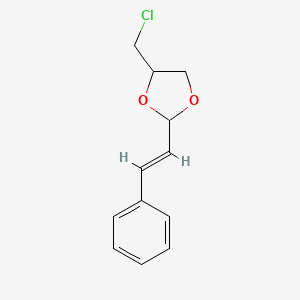

![Trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide](/img/structure/B14355494.png)
